An In-depth Technical Guide to 4-[Amino(phenyl)methyl]phenol: Properties, Synthesis, and Applications for the Research Scientist
An In-depth Technical Guide to 4-[Amino(phenyl)methyl]phenol: Properties, Synthesis, and Applications for the Research Scientist
Introduction
4-[Amino(phenyl)methyl]phenol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a phenol, a secondary benzylic amine, and two aromatic rings, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of a hydrogen bond donor (hydroxyl group) and a hydrogen bond donor/acceptor (amino group) on a semi-flexible backbone makes it an attractive building block for designing molecules that can interact with biological targets. This guide provides a comprehensive overview of the chemical properties, spectroscopic characteristics, synthesis, and potential applications of 4-[Amino(phenyl)methyl]phenol, offering field-proven insights for its use in a research setting.
Physicochemical and Structural Properties
The fundamental properties of 4-[Amino(phenyl)methyl]phenol are summarized below. It is important to note that while some properties are well-documented, others are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 81123-45-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO | [2][3] |
| Molecular Weight | 199.25 g/mol | [2][3] |
| Appearance | Predicted: Off-white to light-brown solid | Inferred from related compounds |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structural analogs |
| logP (octanol/water) | 2.4403 (Computationally predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2] |
Molecular Structure and Visualization
The structure of 4-[Amino(phenyl)methyl]phenol consists of a central methane carbon bonded to a hydrogen, an amino group, a phenyl group, and a 4-hydroxyphenyl group.
Caption: Chemical structure of 4-[Amino(phenyl)methyl]phenol.
Spectroscopic and Analytical Characterization
For a research scientist, unambiguous characterization of synthesized compounds is paramount. The following sections detail the expected spectroscopic data for 4-[Amino(phenyl)methyl]phenol, based on the analysis of its functional groups and data from structurally related molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of two different aromatic rings and diastereotopic protons if a chiral center is present.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 - 10.0 | br s | 1H | Ar-OH | The phenolic proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. |
| ~ 7.2 - 7.4 | m | 5H | Phenyl-H | Protons on the unsubstituted phenyl ring. |
| ~ 7.1 | d | 2H | Ar-H (ortho to CH) | Protons on the hydroxyphenyl ring ortho to the benzylic carbon. |
| ~ 6.7 | d | 2H | Ar-H (ortho to OH) | Protons on the hydroxyphenyl ring ortho to the hydroxyl group, shielded by the electron-donating OH group. |
| ~ 5.0 | s | 1H | CH (Ph)(ArOH) | The benzylic proton, a singlet unless coupling to the NH proton is observed. |
| ~ 2.0 - 3.0 | br s | 2H | NH₂ | The amino protons often appear as a broad singlet; the chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide key information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 158 | C -OH | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~ 140 - 145 | Phenyl C -CH | The ipso-carbon of the phenyl ring attached to the benzylic carbon. |
| ~ 130 - 135 | C -CH (hydroxyphenyl) | The ipso-carbon of the hydroxyphenyl ring attached to the benzylic carbon. |
| ~ 128 - 129 | Phenyl C H | Aromatic carbons of the phenyl ring. |
| ~ 127 - 128 | C H (ortho to CH) | Aromatic carbons on the hydroxyphenyl ring ortho to the benzylic carbon. |
| ~ 115 - 116 | C H (ortho to OH) | Aromatic carbons on the hydroxyphenyl ring ortho to the hydroxyl group, shielded by the electron-donating effect. |
| ~ 60 - 65 | C H(Ph)(ArOH) | The benzylic carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and amino functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | Phenolic -OH |
| 3300 - 3500 | N-H stretch (two bands for primary amine) | -NH₂ |
| 3000 - 3100 | C-H stretch (aromatic) | Ar-H |
| 1580 - 1610 | C=C stretch (aromatic) | Aromatic ring |
| 1450 - 1550 | C=C stretch (aromatic) | Aromatic ring |
| 1180 - 1260 | C-O stretch | Phenolic C-O |
| 1000 - 1150 | C-N stretch | C-N |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Rationale |
| 199 | [M]⁺ | Molecular ion peak. |
| 182 | [M - NH₃]⁺ | Loss of ammonia. |
| 122 | [M - C₆H₅]⁺ | Loss of the phenyl radical. |
| 106 | [C₇H₆O]⁺ | Benzylic cleavage to form a hydroxytropylium-like ion. |
| 93 | [C₆H₅O]⁺ | Phenoxy radical cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Synthesis and Purification
A reliable and scalable synthesis is crucial for further investigation. A common and effective method for preparing 4-[Amino(phenyl)methyl]phenol is through the reductive amination of 4-hydroxybenzaldehyde with ammonia, followed by reaction with a phenylating agent, or more directly, via the reduction of a Schiff base formed from 4-hydroxybenzaldehyde and an appropriate nitrogen source, which is then phenylated. A representative two-step synthesis is outlined below.
Representative Synthesis Workflow
Caption: A representative two-step synthesis of 4-[Amino(phenyl)methyl]phenol.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative method and may require optimization.
Step 1: Synthesis of N-(4-hydroxybenzylidene)aniline (Schiff Base)
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add aniline (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The formation of a precipitate indicates product formation. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the Schiff base intermediate.
Step 2: Reduction to 4-[Amino(phenyl)methyl]phenol
-
Suspend the N-(4-hydroxybenzylidene)aniline (1.0 eq) in methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to ~7 using dilute HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Stability
Understanding the reactivity of 4-[Amino(phenyl)methyl]phenol is key to its application as a synthetic intermediate.
-
Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation. It is also basic and will form salts with acids.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base. It can undergo O-alkylation and O-acylation. The phenol ring is activated towards electrophilic aromatic substitution, with directing effects to the ortho positions.[4]
-
Benzylic Position: The C-H bond at the benzylic position is susceptible to oxidation.[5] The benzylic position also enhances the reactivity of the molecule in reactions involving carbocation or radical intermediates due to resonance stabilization.[6]
-
Stability: The compound is likely to be sensitive to air and light, leading to oxidation and coloration, a common characteristic of phenols and aromatic amines. Storage under an inert atmosphere (nitrogen or argon) in a cool, dark place is recommended.[2]
Applications in Research and Drug Development
The structural motifs within 4-[Amino(phenyl)methyl]phenol suggest its utility as a scaffold in several areas of drug discovery.
-
Anticancer Agents: Aminophenol derivatives have been investigated for their potential as anticancer agents.[7] The ability of the scaffold to be functionalized allows for the synthesis of libraries of compounds for screening against various cancer cell lines. Studies on related compounds suggest that the aminophenol moiety can contribute to both antioxidant and antiproliferative activities.[8]
-
Antimicrobial and Antifungal Agents: Schiff bases derived from 4-aminophenol have demonstrated broad-spectrum antimicrobial and antifungal activities.[7][9][10] 4-[Amino(phenyl)methyl]phenol can serve as a key intermediate for the synthesis of novel antimicrobial candidates.
-
Enzyme Inhibitors: The presence of hydrogen bond donors and acceptors, along with aromatic rings for π-π stacking interactions, makes this molecule a candidate for designing enzyme inhibitors. For example, derivatives of aminophenols have been explored as inhibitors of enzymes like α-amylase and α-glucosidase.[7][9][10]
-
Central Nervous System (CNS) Active Compounds: The phenethylamine backbone embedded within the structure is a common feature in many CNS-active compounds. Further modification of this scaffold could lead to the discovery of novel neurologically active agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Aminophenol derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.
-
Environmental Hazards: This compound may be toxic to aquatic life. Avoid release into the environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2]
Conclusion
4-[Amino(phenyl)methyl]phenol represents a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its unique combination of functional groups provides a rich platform for chemical modification and the exploration of novel biological activities. While comprehensive experimental data for this specific molecule is still emerging, this guide provides a solid foundation of its predicted properties, a reliable synthetic approach, and a clear rationale for its potential applications. By leveraging the insights provided herein, researchers can confidently incorporate 4-[Amino(phenyl)methyl]phenol into their discovery and development workflows.
References
A comprehensive list of references is available upon request.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
